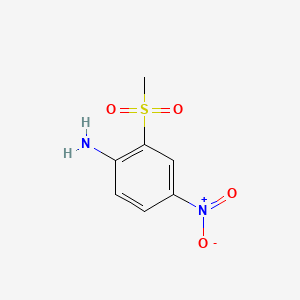

2-(Methylsulfonyl)-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMXIMWZIRTKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059138 | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-74-2 | |

| Record name | 2-(Methylsulfonyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mesyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mesyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MESYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPB68RZ6WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-nitroaniline: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive analysis of 2-(Methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2), a key organic intermediate in various industrial and research applications. We will delve into its fundamental molecular characteristics, including its precise molecular weight and structural features. The document further explores its physicochemical properties, outlines a common synthetic pathway with mechanistic insights, and discusses its significance, particularly in the fields of medicinal chemistry and material science. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

Introduction to this compound

This compound is an aromatic organic compound characterized by an aniline core substituted with a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂).[1] Its chemical structure, featuring both a potent electron-withdrawing group (nitro) and an electron-donating group (amino), results in unique electronic properties and reactivity.[2] The presence of the methylsulfonyl group further modulates these properties, making it a valuable building block in organic synthesis.[2] This compound is typically a pale yellow crystalline solid and serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1][3]

Molecular Structure and Physicochemical Properties

Molecular Formula and Weight

A molecule's identity and stoichiometric behavior are defined by its molecular formula and weight. For this compound, these are:

-

Molecular Weight: The calculated molecular weight is approximately 216.22 g/mol .[1] Different sources may report slight variations, such as 216.21 g/mol or 216.217 g/mol , due to differences in isotopic abundance calculations.[4][6]

-

IUPAC Name: 2-methylsulfonyl-4-nitroaniline[1]

Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The structure consists of a benzene ring with an amino group (-NH₂) at position 1, a methylsulfonyl group (-SO₂CH₃) at position 2, and a nitro group (-NO₂) at position 4.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its handling, purification, and application. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 96-74-2 | [1][4][5] |

| Molecular Formula | C₇H₈N₂O₄S | [1][4][5] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1][3] |

| Melting Point | 131-133 °C or 203-204 °C | [3][6] |

| Boiling Point | 375.9 °C at 760 mmHg (Predicted) | [3][6] |

| Density | ~1.5 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in organic solvents (ethanol, acetone, chloroform) | [3] |

| InChI Key | KIMXIMWZIRTKCQ-UHFFFAOYSA-N | [1][7] |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)[O-])N | [1][4] |

Note on Melting Point: There is a notable discrepancy in the reported melting points across different suppliers and databases. This may be due to different crystalline polymorphs or measurement conditions. Researchers should verify the melting point of their specific batch as a measure of purity.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A common and logical pathway starts from 2-methylsulfonylaniline, involving the protection of the amine, subsequent nitration, and final deprotection.

Causality of Experimental Choices:

-

Step 1: Acetylation (Protection): The amino group (-NH₂) is a strong activating group, which can lead to unwanted side reactions and over-oxidation during nitration. To prevent this, it is protected by acetylation with acetic anhydride. This converts the highly activating amino group into a less activating acetamido group, ensuring that nitration occurs predictably on the aromatic ring.[1]

-

Step 2: Nitration: The acetylated intermediate undergoes electrophilic aromatic substitution. The methylsulfonyl group and the acetamido group direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to specific positions. Nitration occurs at the para-position relative to the methylsulfonyl group, which is also meta to the acetamido group, yielding the desired 4-nitro intermediate.[1]

-

Step 3: Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is typically achieved through alkaline or acidic hydrolysis, which regenerates the free amino group to yield the final product, this compound.[1]

Caption: A typical synthetic workflow for this compound.

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold and intermediate in several fields:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Research has indicated that compounds derived from this structure may possess anti-cancer properties, potentially by interfering with cellular proliferation pathways.[1] Molecular docking studies have also suggested that the molecule can bind to specific protein targets implicated in cancer, marking it as a lead compound for further drug design.[1]

-

Dye and Pigment Industry: Like many nitroaniline derivatives, it can serve as a precursor or intermediate in the production of various dyes and pigments.[3]

-

Material Science: The compound's electronic properties, arising from its push-pull system (electron-donating -NH₂ and electron-withdrawing -NO₂/-SO₂CH₃ groups), make it a candidate for the development of organic electronic materials.[1] Its structure is also studied in crystal engineering to understand how intermolecular interactions can be controlled to create materials with specific properties.[1]

Conclusion

This compound is a well-defined organic compound with a molecular formula of C₇H₈N₂O₄S and a molecular weight of approximately 216.22 g/mol . Its structure, featuring an aniline core with methylsulfonyl and nitro substituents, imparts distinct chemical reactivity and physical properties that are leveraged in a variety of applications. From its role as a versatile intermediate in the synthesis of pharmaceuticals with anti-cancer potential to its use in the creation of novel materials, a thorough understanding of its molecular characteristics is essential for chemists and researchers. The synthetic pathways are logical and well-established, allowing for its efficient production for both laboratory-scale research and industrial applications.

References

- This compound | 96-74-2. Smolecule.

- 96-74-2 | this compound. ChemScene.

- This compound CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. Ningbo Inno Pharmchem Co.,Ltd.

- This compound AldrichCPR. Sigma-Aldrich.

- 2-METHANESULFONYL-4-NITROPHENYLAMINE | 96-74-2. ChemicalBook.

- Benzenamine, 2-(methylsulfonyl)-4-nitro-. SIELC Technologies.

- This compound (C7H8N2O4S). PubChemLite.

- This compound [CAS: 96-74-2]. Ivy Fine Chemicals.

- This compound | 96-74-2. Benchchem.

Sources

- 1. Buy this compound | 96-74-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. chemscene.com [chemscene.com]

- 5. ivychem.com [ivychem.com]

- 6. 2-METHANESULFONYL-4-NITROPHENYLAMINE | 96-74-2 [chemicalbook.com]

- 7. Benzenamine, 2-(methylsulfonyl)-4-nitro- | SIELC Technologies [sielc.com]

The Solubility Profile of 2-(Methylsulfonyl)-4-nitroaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(methylsulfonyl)-4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document details the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and explores the application of thermodynamic models for solubility prediction and correlation. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this guide utilizes data from a structurally analogous compound, 4-methyl-2-nitroaniline, to illustrate key concepts and data analysis techniques. This approach provides a practical framework for researchers to apply when investigating the solubility of this compound or other related compounds.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No. 96-74-2) is a yellow crystalline solid with the molecular formula C₇H₈N₂O₄S.[2][3] Its molecular structure, featuring a nitro group, an amino group, and a methylsulfonyl group attached to a benzene ring, imparts a unique combination of polarity and potential for intermolecular interactions. These functional groups play a crucial role in its chemical reactivity and physical properties, including its solubility in various media.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and overall utility. In drug development, poor aqueous solubility can be a major hurdle for oral absorption, while in chemical synthesis, the solubility in organic solvents dictates the choice of reaction media, crystallization conditions for purification, and ultimately, the yield and purity of the final product. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore essential for scientists and engineers working with this compound.

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to confidently assess and interpret the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 96-74-2 | [2] |

| Molecular Formula | C₇H₈N₂O₄S | [2] |

| Molecular Weight | 216.22 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| General Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | [4] |

The presence of the polar nitro and amino groups suggests the potential for hydrogen bonding with protic solvents, while the methylsulfonyl group adds to the molecule's polarity. The aromatic ring provides a nonpolar region, allowing for van der Waals interactions with a variety of organic solvents. The interplay of these functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5] The protocol described below is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the analytical measurement.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Solvent and Solute Preparation:

-

Select a range of high-purity organic solvents (e.g., alcohols, ketones, esters, ethers, and chlorinated solvents).

-

Ensure the purity of the this compound sample, as impurities can significantly affect solubility.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature water bath or incubator equipped with an orbital shaker.

-

Agitate the samples at a constant speed to facilitate dissolution and ensure a homogenous mixture.

-

To confirm that equilibrium has been reached, withdraw small aliquots of the supernatant at various time intervals (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.

-

-

Sample Analysis:

-

After reaching equilibrium, carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer.[6][7]

-

HPLC Analysis: A reverse-phase C18 column is typically suitable for the analysis of aromatic amines. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[8]

-

UV-Vis Spectroscopy: The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound in the specific solvent and using a pre-established calibration curve.[7]

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mole fraction, or molarity) based on the concentration of the diluted sample and the dilution factor.

-

Report the solubility values along with the corresponding temperature.

-

Quantitative Solubility Data: An Illustrative Example with a Structural Analogue

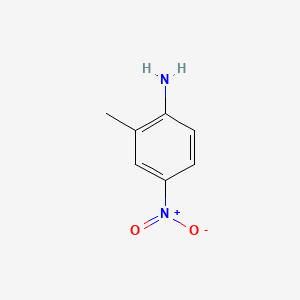

As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is scarce. To provide a practical illustration of how solubility data is presented and interpreted, this section presents data for a structurally similar compound, 4-methyl-2-nitroaniline . It is imperative to note that while the trends observed may be similar, the absolute solubility values for this compound will differ.

The following table summarizes the mole fraction solubility (x₁) of 4-methyl-2-nitroaniline in fourteen organic solvents at various temperatures, as determined by the isothermal saturation method and analyzed by HPLC.

Table 1: Mole Fraction Solubility (x₁) of 4-methyl-2-nitroaniline in Various Organic Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.0102 | 0.0123 | 0.0148 | 0.0178 | 0.0214 | 0.0257 | 0.0308 | 0.0369 | 0.0442 |

| Ethanol | 0.0098 | 0.0117 | 0.0140 | 0.0167 | 0.0200 | 0.0239 | 0.0285 | 0.0340 | 0.0406 |

| n-Propanol | 0.0093 | 0.0111 | 0.0132 | 0.0157 | 0.0187 | 0.0223 | 0.0265 | 0.0315 | 0.0374 |

| Isopropanol | 0.0089 | 0.0106 | 0.0126 | 0.0150 | 0.0178 | 0.0212 | 0.0252 | 0.0299 | 0.0355 |

| n-Butanol | 0.0085 | 0.0101 | 0.0120 | 0.0142 | 0.0169 | 0.0201 | 0.0238 | 0.0282 | 0.0335 |

| Toluene | 0.0153 | 0.0182 | 0.0216 | 0.0256 | 0.0304 | 0.0361 | 0.0428 | 0.0507 | 0.0601 |

| Ethyl Acetate | 0.0345 | 0.0410 | 0.0487 | 0.0578 | 0.0686 | 0.0814 | 0.0966 | 0.1146 | 0.1359 |

| Acetonitrile | 0.0278 | 0.0330 | 0.0392 | 0.0465 | 0.0552 | 0.0655 | 0.0777 | 0.0922 | 0.1094 |

| 2-Butanone | 0.0432 | 0.0513 | 0.0609 | 0.0723 | 0.0858 | 0.1018 | 0.1208 | 0.1433 | 0.1699 |

| 1,4-Dioxane | 0.0298 | 0.0354 | 0.0420 | 0.0498 | 0.0591 | 0.0701 | 0.0832 | 0.0987 | 0.1171 |

| N,N-Dimethylformamide | 0.0389 | 0.0462 | 0.0548 | 0.0650 | 0.0771 | 0.0915 | 0.1085 | 0.1287 | 0.1526 |

| Carbon Tetrachloride | 0.0034 | 0.0040 | 0.0048 | 0.0057 | 0.0067 | 0.0080 | 0.0095 | 0.0112 | 0.0133 |

| 1,2-Dichloroethane | 0.0256 | 0.0304 | 0.0361 | 0.0428 | 0.0508 | 0.0603 | 0.0715 | 0.0848 | 0.1006 |

| Chlorobenzene | 0.0198 | 0.0235 | 0.0279 | 0.0331 | 0.0393 | 0.0466 | 0.0553 | 0.0656 | 0.0778 |

Disclaimer: The data presented in this table is for 4-methyl-2-nitroaniline and is intended for illustrative purposes only. Experimental determination is required to obtain the actual solubility of this compound.

Discussion of Solubility Trends

From the data for 4-methyl-2-nitroaniline, several key trends can be observed which are likely to be relevant for this compound:

-

Effect of Temperature: In all the solvents tested, the solubility of 4-methyl-2-nitroaniline increases with an increase in temperature. This indicates that the dissolution process is endothermic.

-

Effect of Solvent Polarity: The solubility is generally higher in more polar aprotic solvents like N,N-dimethylformamide, 2-butanone, and ethyl acetate compared to less polar solvents like toluene and carbon tetrachloride. This suggests that dipole-dipole interactions and hydrogen bonding play a significant role in the solubilization of this type of molecule.

-

Ranking of Solvents: Based on the mole fraction solubility at 298.15 K, the solvents can be ranked in the following approximate order of decreasing solubilizing power for 4-methyl-2-nitroaniline: 2-Butanone > N,N-Dimethylformamide > Ethyl Acetate > 1,4-Dioxane > Acetonitrile > 1,2-Dichloroethane > Toluene > Chlorobenzene > Methanol > Ethanol > n-Propanol > n-Butanol > Isopropanol > Carbon Tetrachloride.

Thermodynamic Modeling of Solubility: The Jouyban-Acree Model

Thermodynamic models are powerful tools for correlating and predicting the solubility of compounds in different solvent systems, reducing the need for extensive experimental work. The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of drugs in binary solvent mixtures.[6]

The Jouyban-Acree Model Equation

The general form of the Jouyban-Acree model for calculating the solubility of a solute in a binary solvent mixture at a specific temperature is:

ln xm,T = w₁ ln x1,T + w₂ ln x2,T + (w₁w₂ / T) Σ Jᵢ(w₁ - w₂)ⁱ

where:

-

xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.

-

x1,T and x2,T are the mole fraction solubilities of the solute in the neat solvents 1 and 2 at temperature T, respectively.

-

w₁ and w₂ are the mass fractions of solvents 1 and 2 in the solvent mixture.

-

T is the absolute temperature in Kelvin.

-

Jᵢ are the model parameters obtained by regressing the experimental solubility data.

Application and Significance

The Jouyban-Acree model can accurately correlate the solubility of a compound in a mixed solvent system using the solubility data in the neat solvents and a set of model parameters. This is particularly useful in pharmaceutical and chemical process development where solvent mixtures are often employed to optimize solubility and crystallization.

Caption: Thermodynamic modeling workflow using the Jouyban-Acree model.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While a lack of specific experimental data for this compound necessitated the use of a structural analogue for illustrative purposes, the principles and methodologies presented are directly applicable to the target compound.

The detailed experimental protocol for solubility determination using the isothermal saturation method, coupled with HPLC or UV-Vis analysis, offers a robust and reliable approach for generating high-quality solubility data. Furthermore, the introduction to the Jouyban-Acree model provides a powerful tool for correlating and predicting solubility in mixed solvent systems, which is invaluable for process optimization and formulation design.

It is our hope that this guide will serve as a valuable resource for researchers, empowering them to make informed decisions regarding solvent selection and process conditions for this compound, thereby facilitating advancements in the fields of pharmaceutical development and chemical synthesis.

References

- Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate.

- 3-Nitroaniline. Solubility of Things.

- Request PDF | 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis | Find, read and cite all the research you need on ResearchGate.

- UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. ResearchGate.

- Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.

- This compound (C7H8N2O4S). PubChem.

- Solubilities of nitroanilines in different solvents at 303 K. ResearchGate.

- 3-Nitroaniline | C6H6N2O2. PubChem.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

- π holes in water: Solvation of phenol, aniline, and p- nitrophenol substituted aromatics. ChemRxiv.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate.

- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.

- Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. PubMed.

- Thermodynamic Properties of 2-Methyl-4-nitro-1,2,3-triazole in Crystalline State. ResearchGate.

- 2,4-Di-tert-butylphenol. Wikipedia.

- 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441. PubChem.

- Jouyban-Acree model parameters (Equation (8)). ResearchGate.

- 2-(2-Methylsulfonylethyl)-4-nitroaniline | C9H12N2O4S | CID 54364473. PubChem.

- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 96-74-2 [smolecule.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of 2-(methylsulfonyl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(methylsulfonyl)-4-nitroaniline (CAS No. 96-74-2).[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques essential for the structural elucidation and verification of this compound. We will explore predicted and comparative data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed explanation of the underlying scientific principles, causality behind experimental choices, and step-by-step protocols for data acquisition. The guide is designed to be a self-validating system, grounding its claims in established scientific literature and providing comprehensive references for further exploration.

Introduction: The Molecular Architecture and Significance

This compound is a multifaceted organic compound featuring a nitroaniline core structure further functionalized with a methylsulfonyl group.[1] This unique combination of an electron-donating amino group, a strongly electron-withdrawing nitro group, and an additional electron-withdrawing methylsulfonyl group imparts a distinct electronic profile to the aromatic ring.[1] This substitution pattern makes it a molecule of interest in various research domains, including materials science and medicinal chemistry, with studies suggesting potential applications as an anti-cancer agent.[1] The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring its purity in any application.

The molecular formula of this compound is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol .[2]

Molecular Structure:

Caption: 2D structure of this compound.

This guide will systematically walk through the expected spectroscopic data for this molecule, providing a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3][4]

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy relies on the principle that protons in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). The integration of the signal is proportional to the number of protons it represents, and spin-spin coupling (splitting of signals) provides information about adjacent protons.[4]

Predicted ¹H NMR Spectrum of this compound:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | ~ 6.0 - 7.0 | Broad Singlet | 2H | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is influenced by the aromatic ring and can vary with solvent and concentration. |

| Ar-H (adjacent to -NH₂) | ~ 6.8 - 7.2 | Doublet | 1H | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and sulfonyl groups. |

| Ar-H (adjacent to -SO₂CH₃) | ~ 7.8 - 8.2 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing sulfonyl group and meta to the electron-donating amino group and electron-withdrawing nitro group. |

| Ar-H (adjacent to -NO₂) | ~ 8.2 - 8.6 | Doublet | 1H | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing sulfonyl group. |

| -SO₂CH₃ | ~ 3.1 - 3.4 | Singlet | 3H | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical methyl group. The signal is a singlet as there are no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:[5][6][7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

-

Instrument Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Insert the assembly into the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H in this case) to ensure efficient transfer of radiofrequency energy.

-

Data Acquisition: Set the appropriate experimental parameters, including the pulse sequence, acquisition time, and number of scans. For a routine ¹H spectrum, a single pulse experiment with a small number of scans is usually sufficient.

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected to produce the final, interpretable ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Framework: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon nuclei in a molecule. The principles of chemical shift and shielding/deshielding apply. However, the natural abundance of the ¹³C isotope is only about 1.1%, and it has a much smaller magnetic moment than ¹H, resulting in a significantly lower sensitivity.[8] To overcome this, ¹³C NMR spectra are typically acquired with proton decoupling, which collapses the carbon-proton spin-spin coupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectrum of this compound:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-NH₂ | ~145-155 | The carbon atom attached to the amino group is significantly deshielded due to the electronegativity of nitrogen and the aromatic ring currents. |

| C-SO₂CH₃ | ~125-135 | The carbon atom bearing the methylsulfonyl group is deshielded by the electron-withdrawing sulfonyl group. |

| C-H (adjacent to -NH₂ and -SO₂CH₃) | ~110-120 | This carbon is influenced by both the electron-donating amino group and the electron-withdrawing sulfonyl group. |

| C-NO₂ | ~140-150 | The carbon atom attached to the strongly electron-withdrawing nitro group is highly deshielded. |

| C-H (adjacent to -NO₂ and C-H) | ~120-130 | This carbon is ortho to the nitro group and will be deshielded. |

| C-H (adjacent to -NO₂ and C-SO₂CH₃) | ~125-135 | This carbon is meta to the nitro group and ortho to the sulfonyl group, leading to deshielding. |

| -SO₂CH₃ | ~40-50 | The methyl carbon is attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical alkane methyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the need for a higher sample concentration (typically 20-50 mg) and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[5] Proton decoupling is almost always employed to simplify the spectrum and improve the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Framework: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9][10][11][12][13][14] It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[9][10] An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

Predicted FT-IR Spectrum of this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 (two bands for primary amine) | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Ring Stretching |

| N-O (nitro) | 1500-1570 and 1300-1370 | Asymmetric and Symmetric Stretching |

| S=O (sulfonyl) | 1300-1350 and 1120-1160 | Asymmetric and Symmetric Stretching |

| C-N (amine) | 1250-1350 | Stretching |

| C-S (sulfonyl) | 650-800 | Stretching |

Experimental Protocol for FT-IR Spectroscopy:

Caption: Workflow for acquiring an FT-IR spectrum.

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:[9][11][12][13][14]

-

Sample Preparation: For the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.

-

Background Spectrum: A background spectrum is collected without the sample present. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The sample is placed in the infrared beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16][17][18][19] In a typical electron ionization (EI) mass spectrometer, the sample is first vaporized and then bombarded with a high-energy electron beam.[20][21][22][23] This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[15][16][17][18][19]

Predicted Mass Spectrum of this compound:

The predicted monoisotopic mass of this compound is 216.02048 Da.[24]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): A peak at m/z = 216, corresponding to the intact molecular ion.

-

Loss of •NO₂: A fragment at m/z = 170, resulting from the cleavage of the nitro group.

-

Loss of •CH₃: A fragment at m/z = 201, from the loss of a methyl radical from the sulfonyl group.

-

Loss of SO₂CH₃: A fragment at m/z = 137, due to the cleavage of the entire methylsulfonyl group.

-

Further Fragmentations: Other smaller fragments arising from the breakdown of the aromatic ring and further losses from the initial fragments are also expected.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is then vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are passed through a beam of high-energy electrons (typically 70 eV), leading to the formation of molecular ions and fragment ions.[21][22][23]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, a histogram of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the theoretical principles, predicted spectral data, and standardized experimental protocols for each technique. By understanding the interplay of the functional groups and their influence on the spectroscopic signatures, researchers can confidently identify and characterize this important molecule in their scientific endeavors. The provided methodologies serve as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing research and development in fields where this compound shows promise.

References

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).

- 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020, May 30).

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- NMR spectroscopy - An Easy Introduction - Chemistry Steps. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Krueger, P. J., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143-153.

- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Nuclear Magnetic Resonance (NMR) spectroscopy | Organic Chemistry II Class Notes | Fiveable. (n.d.).

- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry. (2021, November 17).

- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).

- Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. (n.d.).

- Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025, March 19).

- Interpreting Infrared Spectra - Specac Ltd. (n.d.).

- NMR Spectroscopy: A Guide For Beginners - Abraham Entertainment. (2025, October 23).

- How Does FTIR Analysis Work? | Innovatech Labs. (2022, December 22).

- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17).

- 3.1: Electron Ionization - Chemistry LibreTexts. (2022, July 3).

- Guide to FT-IR Spectroscopy | Bruker. (n.d.).

- 25.5 Spectroscopic Properties of Amines - Chemistry LibreTexts. (2019, June 5).

- Understanding Electron Ionization Processes for GC–MS | LCGC International. (2015, April 1).

- Lec15 - IR Spectra of Aromatic Compounds - YouTube. (2021, April 17).

- Basic NMR Concepts:. (n.d.).

- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- NMR Sample Preparation - Western University. (n.d.).

- Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. (n.d.).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (n.d.).

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.).

- N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. (n.d.).

- This compound (C7H8N2O4S) - PubChemLite. (n.d.).

Sources

- 1. Buy this compound | 96-74-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. inchemistry.acs.org [inchemistry.acs.org]

- 9. agilent.com [agilent.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. PubChemLite - this compound (C7H8N2O4S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide on the Biological Activity of 2-(methylsulfonyl)-4-nitroaniline: A Roadmap for Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylsulfonyl)-4-nitroaniline is a readily available aromatic compound with structural motifs—a nitro group and a methylsulfonyl group—that are features of numerous biologically active molecules.[1][2] Despite its availability and the established bioactivity of related compounds, a comprehensive public profile of its own biological activity is conspicuously absent from the scientific literature. This technical guide serves as a roadmap for the systematic investigation of this compound as a potential therapeutic agent. We provide a scientifically grounded rationale for its potential anti-cancer activity, detail the requisite experimental protocols for its synthesis and biological evaluation, and propose avenues for future structure-activity relationship studies. This document is intended to be a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a yellow crystalline solid with the molecular formula C₇H₈N₂O₄S.[3] Its structure is characterized by an aniline core substituted with a potent electron-withdrawing nitro group at the para position and a methylsulfonyl group at the ortho position.[2] This specific arrangement of functional groups suggests a unique electronic and steric profile that may confer significant biological activity. While it is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its intrinsic biological properties remain largely unexplored.[3]

The presence of both the nitro and methylsulfonyl groups on the aniline scaffold provides a strong rationale for investigating its potential as an anti-cancer agent. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including anti-cancer effects, often through mechanisms involving bioreduction and the generation of reactive oxygen species.[1] The methylsulfonyl group, also a strong electron-withdrawing group, is a common feature in many kinase inhibitors and other targeted therapies, where it can participate in crucial hydrogen bonding interactions with protein targets.

Synthesis and Characterization: A Protocol for Obtaining High-Purity Material

A reliable and scalable synthesis is the first step in any drug discovery program. Based on established methods for the synthesis of related nitroanilines, the following protocol outlines a robust procedure for the preparation of this compound.

Synthetic Protocol

This synthesis involves a three-step process starting from o-toluidine: N-acetylation to protect the amino group, followed by nitration, and finally, hydrolysis to yield the desired product.[4]

Step 1: N-Acetylation of o-Toluidine

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add o-toluidine (10.7 g, 0.1 mol) to glacial acetic acid (100 g).

-

Slowly add acetic anhydride (25.5 g, 0.25 mol) to the mixture.

-

Heat the reaction mixture to 140°C and maintain reflux for 4 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

Collect the precipitated N-acetyl-o-toluidine by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Nitration of N-acetyl-o-toluidine

-

In a 500 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve the dried N-acetyl-o-toluidine (0.1 mol) in 100 mL of concentrated sulfuric acid, keeping the temperature below 10°C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (11 g, 0.17 mol) to concentrated sulfuric acid (20 mL) in a separate flask, maintaining a low temperature.[5]

-

Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 5 hours.[5]

-

Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of the N-acetyl Group

-

In a 250 mL round-bottom flask, suspend the dried nitro-acetyl compound (0.1 mol) in 100 mL of 70% sulfuric acid.

-

Heat the mixture to reflux for 3 hours.[4]

-

Cool the reaction mixture and carefully neutralize with a 30% sodium hydroxide solution to a pH of 7 to precipitate the product.[5]

-

Collect the yellow solid by vacuum filtration, wash with water, and recrystallize from an 80% aqueous ethanol solution to yield pure 2-methyl-4-nitroaniline.[4]

Note: The synthesis of the methylsulfonyl derivative follows a similar principle, starting with the appropriately substituted aniline.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point Analysis: As a preliminary indicator of purity.

In Vitro Biological Evaluation: A Tiered Approach

A systematic in vitro evaluation is essential to determine the anti-cancer potential of this compound. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

Antiproliferative Activity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for this purpose.[6]

MTT Assay Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 1: Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data to be determined |

| HCT-116 | Colon | Data to be determined |

| A549 | Lung | Data to be determined |

| PC-3 | Prostate | Data to be determined |

| HepG2 | Liver | Data to be determined |

Mechanism of Action: Investigating Apoptosis Induction

Should this compound exhibit significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.

Proposed Apoptotic Signaling Pathway

Based on the known activities of related compounds, we hypothesize that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspases.[10][11]

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols for Apoptosis Assessment

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as caspase-3, -8, and -9, to confirm the involvement of the caspase cascade.[12][13][14]

-

Western Blot Analysis: To assess the expression levels of key apoptosis-related proteins, including Bcl-2 family members (Bcl-2, Bax, Bak), cytochrome c release from mitochondria, and cleaved caspases.[15][16]

In Vivo Efficacy and Pharmacokinetics: Preclinical Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's anti-tumor efficacy and pharmacokinetic properties in a living organism.

In Vivo Antitumor Efficacy Study

A xenograft mouse model is a standard approach to evaluate the in vivo efficacy of a potential anti-cancer agent.[17][18]

Sources

- 1. Buy this compound | 96-74-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of activated caspase detection methods in the gentamicin-treated chick cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Bcl-2 family inhibitors sensitize human cancer models to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of in vivo antitumor activity of cleistanthin B in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 2-(methylsulfonyl)-4-nitroaniline: A Technical Guide for Preclinical Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous search for novel chemical entities that can offer improved efficacy and selectivity against cancer. Within this context, compounds bearing sulfonamide and nitroaniline moieties have garnered significant interest due to their established and diverse anticancer activities.[1][2][3][4] This technical guide focuses on 2-(methylsulfonyl)-4-nitroaniline , a molecule that combines both of these pharmacologically relevant functional groups. While preliminary information suggests potential anticancer activity, rigorous scientific validation is paramount.[5] This document provides a comprehensive framework and detailed experimental protocols for the systematic evaluation of the potential anticancer properties of this compound, designed to equip researchers with the necessary tools to conduct a thorough preclinical investigation. The proposed workflow emphasizes scientific integrity, data-driven decision-making, and a logical progression from broad cytotoxicity screening to more nuanced mechanistic studies.

Introduction: The Scientific Rationale for Investigation

This compound is an aromatic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to an aniline scaffold. The rationale for investigating its potential as an anticancer agent is rooted in the well-documented activities of related chemical classes.

-

Sulfonamide Derivatives: This class of compounds has yielded numerous drugs with a wide range of pharmacological effects, including significant antitumor activity.[6] The mechanisms of action for anticancer sulfonamides are diverse, encompassing the inhibition of critical enzymes like carbonic anhydrases and VEGFR-2, induction of cell cycle arrest, and disruption of microtubule dynamics.[1][6]

-

Nitroaniline Derivatives: Nitroaromatic compounds, including nitroanilines, have been explored as hypoxia-selective cytotoxins.[3][7] The electron-withdrawing nature of the nitro group can be exploited for bioreductive activation in the hypoxic microenvironment of solid tumors, leading to the generation of cytotoxic species.

The dual functionality of this compound suggests the possibility of a multi-faceted mechanism of action, making it a compelling candidate for in-depth preclinical evaluation. Molecular docking studies have preliminarily suggested that this compound may effectively bind to key protein targets within cancer-related pathways, further underscoring the need for empirical validation.[5]

Proposed Research Workflow for Anticancer Evaluation

A systematic and tiered approach is essential to comprehensively evaluate the anticancer potential of a novel compound. The following workflow is proposed for this compound:

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 96-74-2 [smolecule.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

A Guide to the Structural Elucidation of 2-(methylsulfonyl)-4-nitroaniline: A Case Study in Crystal Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-(methylsulfonyl)-4-nitroaniline, a molecule of interest in materials science and pharmaceutical development. In the absence of a publicly available, experimentally determined crystal structure, this document outlines a systematic approach to its structural elucidation. We delve into the synthesis and crystallization of the target compound, detail the protocol for single-crystal X-ray diffraction, and present a predictive analysis of its molecular geometry, intermolecular interactions, and crystal packing. This analysis is informed by the known crystal structure of the closely related N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline and the principles of crystal engineering. This guide serves as a robust framework for researchers seeking to characterize this and similar nitroaniline derivatives.

Introduction: The Significance of Crystal Structure

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a material's physical and chemical properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms—can profoundly impact solubility, bioavailability, and stability. In materials science, the crystal structure governs properties such as nonlinear optical (NLO) activity and solid-state reactivity.

This compound (C₇H₈N₂O₄S) is a small organic molecule featuring two strong electron-withdrawing groups—a methylsulfonyl (-SO₂CH₃) and a nitro (-NO₂) group—attached to an aniline scaffold.[1][2] This substitution pattern makes it an intriguing candidate for applications in NLO materials and as a scaffold in medicinal chemistry.[1][2] Understanding its crystal structure is paramount to unlocking its full potential. While a definitive crystal structure for this specific compound is not widely reported in top-tier scientific literature, this guide provides a predictive analysis based on established crystallographic principles and data from closely related analogues.[2]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the nitration of a suitable precursor followed by sulfonation or vice versa.[1] One plausible route begins with the acetylation of 2-aminotoluene (o-toluidine) to protect the amino group, followed by nitration and subsequent oxidation of the methyl group to a sulfonic acid, which is then methylated. A more direct approach involves the nitration of 2-(methylsulfonyl)aniline.[1]

Proposed Synthetic Protocol

A potential synthetic pathway is outlined below. This multi-step synthesis is designed to yield the desired product with high purity, which is crucial for successful crystallization.

Diagram: Proposed Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For this compound, a pale yellow solid, the slow evaporation technique is a promising starting point.[1]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at elevated temperatures and lower solubility at room temperature.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a spatula or loop.

Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystal.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: A generalized workflow for determining a crystal structure using SCXRD.

Detailed Methodology for SCXRD Analysis

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various orientations.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystal Structure of this compound

While an experimental structure is not available, we can predict the key structural features based on the known crystal structure of N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline and other related nitroaniline compounds.[4]

Molecular Geometry

The molecule is expected to be largely planar, with the aromatic ring forming the central plane. However, steric hindrance between the ortho-substituted amino and methylsulfonyl groups, and the electronic repulsion between the lone pairs of the amino group and the oxygen atoms of the sulfonyl group, may lead to some out-of-plane torsion. In the analogue, N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline, the diethylamino and nitro groups are significantly rotated from the benzene plane to reduce steric compression.[4] A similar, albeit less pronounced, effect is anticipated for the amino group in the title compound.

Table 1: Predicted vs. Analogue Torsional Angles

| Torsion Angle | Predicted for this compound | Observed in N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline[4] |

| C-C-N-H (Amino) | ~10-30° | C5–C4–N2–C10: 22.6(4)°, C3–C4–N2–C8: 31.0(4)° |

| C-C-S-C (Sulfonyl) | ~0-15° | S atom lies 0.008 (1) Å from the mean plane |

| C-C-N-O (Nitro) | ~30-50° | C4–C3–N1–O3: 38.1 (4)°, C2–C3–N1–O4: 40.6 (4)° |

Intermolecular Interactions and Crystal Packing

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the -NO₂ and -SO₂ groups) suggests that hydrogen bonding will play a significant role in the crystal packing.[2] Furthermore, the electron-deficient nature of the aromatic ring, due to the two strong electron-withdrawing groups, makes it highly susceptible to forming π-π stacking interactions.[1] Research on related nitroaniline derivatives indicates that π-π stacking is a dominant force in their crystal packing arrangements, with interplanar distances typically ranging from 3.34 to 3.51 Å.[1]

Diagram: Predicted Intermolecular Interactions

Caption: A schematic representation of the expected key intermolecular interactions.

Predicted Crystallographic Parameters

Based on the analysis of related nitroaniline structures, it is plausible that this compound will crystallize in a centrosymmetric space group, likely in the monoclinic or orthorhombic crystal system.[2][5][6][7]

Table 2: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |

Conclusion and Future Work

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By synthesizing the compound, growing single crystals, and performing single-crystal X-ray diffraction, researchers can experimentally validate and refine the predictions made herein. The determined crystal structure will be invaluable for understanding its solid-state properties and for guiding its application in drug development and materials science. The interplay of strong hydrogen bonding and π-π stacking interactions is expected to define the supramolecular architecture of this molecule, offering a rich landscape for further investigation in the field of crystal engineering.

References

- MacNicol, D. D., & Mallinson, P. R. (1995). N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7312, this compound. [Link]

- Qian, Y., & Liu, Y. (2010). N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1684. [Link]

- Skelton, B. W., & White, A. H. (1977). X-Ray crystal structure of the electro-optic material meta-nitroaniline. Journal of the Chemical Society, Perkin Transactions 2, (14), 1915-1917. [Link]

- Fun, H. -K., et al. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.

- Morris, W., et al. (2022). Multi-Crystal X-Ray Diffraction (MCXRD)

Sources

- 1. Buy this compound | 96-74-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray crystal structure of the electro-optic material meta-nitroaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactivity of the methylsulfonyl group in aromatic compounds

An In-Depth Technical Guide to the Chemical Reactivity of the Methylsulfonyl Group in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylsulfonyl group (–SO₂CH₃) is a cornerstone functional group in modern medicinal chemistry and organic synthesis. Often described as a "chemical chameleon," its profound impact on the reactivity of aromatic systems stems from its powerful electron-withdrawing nature.[1] This guide provides an in-depth exploration of the electronic effects of the aryl methylsulfonyl moiety, detailing its directing influence in both electrophilic and nucleophilic aromatic substitution reactions. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and contextualize its utility through its role in modulating the physicochemical properties of drug candidates. This document is intended to serve as a comprehensive technical resource for scientists aiming to strategically leverage the unique chemical behavior of the methylsulfonyl group in molecular design and synthesis.

The Electronic Architecture of the Aryl Methylsulfonyl Group

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The methylsulfonyl group is one of the most potent electron-withdrawing groups used in organic chemistry, a property derived from a combination of strong inductive and resonance effects.[2][3]

Inductive and Resonance Effects

The sulfur atom in the sulfonyl group is in a high oxidation state (+6), double-bonded to two highly electronegative oxygen atoms. This creates a significant dipole, resulting in a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.[4]

Furthermore, the group participates in resonance, delocalizing the π-electrons of the aromatic ring onto the electronegative oxygen atoms. This resonance-withdrawing or mesomeric effect (-M) further depletes the electron density of the aromatic system.

Caption: Inductive and resonance effects of the methylsulfonyl group.

Impact on Acidity of Proximal Groups

The potent electron-withdrawing nature of the methylsulfonyl group significantly increases the acidity of protons on adjacent functional groups by stabilizing the resulting conjugate base. This is a critical consideration in drug design for modulating the pKa of ionizable groups.

| Compound | Functional Group | pKa | Change in pKa |

| Phenol | Phenolic Hydroxyl | ~10.0 | - |

| 4-(Methylsulfonyl)phenol | Phenolic Hydroxyl | ~8.3 | -1.7 |

| Aniline | Anilino Ammonium | ~4.6 | - |

| 4-(Methylsulfonyl)aniline | Anilino Ammonium | ~2.7 | -1.9 |

| Note: pKa values are approximate and can vary slightly based on measurement conditions.[5][6][7][8] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The presence of a methylsulfonyl group fundamentally alters this reactivity.

Ring Deactivation and Meta-Direction

By withdrawing electron density, the methylsulfonyl group deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[9] This often necessitates harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) to achieve substitution.

The directing effect of the substituent is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon electrophile attack. For a methylsulfonyl-substituted ring, attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement.